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Compound of Interest

Compound Name: 1H-Indazole-3-Carbaldehyde

Cat. No.: B3431284

Introduction

1H-Indazole-3-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry
and drug development.[1][2][3] Its indazole core is a recognized bioisostere of indole, enabling
it to interact with a wide range of biological targets, particularly protein kinases.[1][4] As such, it
serves as a key intermediate in the synthesis of numerous potent therapeutic agents, including
kinase inhibitors for oncology.[1][2] Given its role as a foundational precursor, the unequivocal
confirmation of its identity, purity, and stability is of paramount importance to ensure the validity
of downstream synthetic steps and the safety and efficacy of the final active pharmaceutical
ingredient (API).[5][6]

This comprehensive guide provides a suite of detailed analytical methods and protocols for the
robust characterization of 1H-Indazole-3-carbaldehyde. It is designed for researchers,
analytical scientists, and quality control professionals in the pharmaceutical and chemical
industries. The protocols herein are grounded in established scientific principles and aim to
provide a self-validating system for quality assessment.

Physicochemical Properties of 1H-Indazole-3-
Carbaldehyde

A foundational understanding of the compound's properties is essential before commencing
analytical work.
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Property Value Source(s)
Molecular Formula CsHeN20 [1]
Molecular Weight 146.15 g/mol

Appearance White to yellowish solid [1]

Melting Point 141 °C [1]

B Soluble in DMSO, Acetone,
Solubility [11[7]
Ethyl Acetate

CAS Number 2545-56-4

Section 1: Structural Elucidation and Identity
Confirmation

The primary goal of this section is to confirm the chemical structure of the analyte, ensuring it is
indeed 1H-Indazole-3-carbaldehyde. A combination of spectroscopic techniques is employed
for an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen
framework of a molecule.[4] Both *H and 3C NMR are essential for full structural confirmation.

[8]

Causality Behind Experimental Choices:

o Solvent: Deuterated dimethyl sulfoxide (DMSO-de) is an excellent choice due to its ability to
dissolve the polar analyte and its distinct solvent peaks that do not interfere with key analyte
signals. The acidic N-H proton of the indazole ring is often observable in DMSO-ds.

 Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (O
ppm) for tH and 3C NMR, providing a reliable reference point.

o Spectrometer Frequency: A higher field strength (e.g., 300 MHz or greater) is recommended
to achieve better signal dispersion and resolution, which is crucial for resolving the coupling
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patterns of the aromatic protons.[1]

Protocol for 1H and 3C NMR Analysis

o Sample Preparation: Accurately weigh 5-10 mg of the 1H-Indazole-3-carbaldehyde sample
and dissolve it in approximately 0.6-0.7 mL of DMSO-de in a clean, dry NMR tube.

e Instrument Setup: Place the NMR tube into the spectrometer's probe. Tune and shim the
instrument to ensure optimal magnetic field homogeneity.

e 1H NMR Acquisition:
o Acquire a standard single-pulse *H spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering
0-15 ppm.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise
ratio.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent
peak of DMSO-ds (dH = 2.50 ppm, dC = 39.52 ppm).[1]

Expected Spectroscopic Data
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1H NMR (300 MHz, DMSO-ds) 13C NMR (75 MHz, DMSO-de)
Chemical Shift (d) ppm Assignment

14.17 (brs, 1H) Indazole N-H

10.20 (s, 1H) Aldehyde CHO

8.14 (d, J=8.5Hz, 1H) Aromatic CH

7.70 (d, J = 8.5 Hz, 1H) Aromatic CH

7.49 (dt, J=7.0, 1.0 Hz, 1H) Aromatic CH

7.37 (dt, J=7.0, 1.0 Hz, 1H) Aromatic CH

(Data sourced from Chevalier et al., 2018)[1]

Workflow Diagram: NMR Analysis

Sample Preparation Data Acquisition Data Processing & Analysis

Weigh 5-10 mg Dissolve in Insertinto N N Fourier Transform Reference to Structure
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NMR analysis workflow from sample prep to structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, confirming its elemental
composition, and offers structural information through fragmentation patterns.[4]

Causality Behind Experimental Choices:

« lonization Technique: Electrospray lonization (ESI) is a soft ionization technique suitable for
polar molecules like 1H-Indazole-3-carbaldehyde, typically producing the protonated
molecule [M+H]* or deprotonated molecule [M-H]~ with minimal fragmentation.[9]

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9079728/
https://www.benchchem.com/product/b3431284?utm_src=pdf-body-img
https://pdf.benchchem.com/1322/An_In_depth_Technical_Guide_to_the_Spectroscopic_Data_of_6_Nitro_1H_indazole_3_carbaldehyde.pdf
https://www.benchchem.com/product/b3431284?utm_src=pdf-body
https://www.uab.edu/proteomics/pdf_files/2010/Class%2001-22-10.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3431284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or
Orbitrap is crucial for determining the accurate mass and, consequently, the elemental
formula.

Protocol for High-Resolution Mass Spectrometry (HRMS)

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent
like acetonitrile or methanol.

e Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10
pL/min).

e MS Acquisition:
o Acquire the mass spectrum in both positive and negative ion modes.

o Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-
500).

o Data Analysis:
o ldentify the molecular ion peak ([M+H]* or [M-H]~).

o Compare the experimentally measured exact mass to the theoretically calculated mass for
CsHeN20. The mass difference should be less than 5 ppm.

Expected HRMS Data

lon Mode Formula Calculated m/z Found m/z

Negative ESI [CsHsN20]~ 145.0390 145.0402

(Data sourced from
Chevalier et al., 2018)

[1]

Fragmentation Analysis (MS/MS)

For further structural confirmation, tandem mass spectrometry (MS/MS) can be performed. The
precursor ion ([M+H]* or [M-H]") is isolated and fragmented via collision-induced dissociation
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(CID).[9] For an aldehyde, characteristic losses include the hydrogen radical (-1) and the formyl
radical (-CHO, -29).[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic
vibrational frequencies of functional groups present in the molecule.[4][8]

Causality Behind Experimental Choices:

e Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as
it requires minimal to no sample preparation, unlike traditional KBr pellets.[7]

« Interpretation: The presence of key functional groups (N-H, C=0, aromatic C-H) is confirmed
by characteristic absorption bands in the spectrum.

Protocol for FT-IR-ATR Analysis

e Background Scan: Ensure the ATR crystal is clean and record a background spectrum.

o Sample Application: Place a small amount of the solid 1H-Indazole-3-carbaldehyde sample
directly onto the ATR crystal.

o Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum, typically by
co-adding 16-32 scans to improve the signal-to-noise ratio.

o Data Analysis: Identify the key absorption bands and assign them to the corresponding
functional groups.

Expected FT-IR Absorption Bands

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.uab.edu/proteomics/pdf_files/2010/Class%2001-22-10.pdf
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://pdf.benchchem.com/1322/An_In_depth_Technical_Guide_to_the_Spectroscopic_Data_of_6_Nitro_1H_indazole_3_carbaldehyde.pdf
https://www.chemcon.com/en/analytical-services/quality-control/identity-and-purity-testing/
https://pdf.benchchem.com/1322/An_In_depth_Technical_Guide_to_the_Physical_Characteristics_of_6_Nitro_1H_indazole_3_carbaldehyde.pdf
https://www.benchchem.com/product/b3431284?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3431284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Wavenumber (cm~?) Assignment Functional Group
3254, 3174 N-H stretch Indazole N-H

1671 C=0 stretch Aldehyde carbonyl

1458 C=C stretch Aromatic ring

792, 739 C-H bend Aromatic C-H out-of-plane

(Data sourced from Chevalier
et al., 2018)[1]

Section 2: Purity Assessment

Determining the purity of a pharmaceutical intermediate is a critical step in quality control.[5]
The primary method for assessing the purity of 1H-Indazole-3-carbaldehyde is High-
Performance Liquid Chromatography (HPLC).[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC separates the main compound from any impurities, and the purity is typically determined
by the area percentage of the main peak.[5][8]

Causality Behind Experimental Choices:

¢ Mode: Reversed-phase HPLC (RP-HPLC) is the most common and effective mode for
separating moderately polar organic molecules.

o Stationary Phase: A C18 column is a versatile and robust choice, providing excellent
retention and separation for a wide range of compounds.

* Mobile Phase: A gradient of a weak acid in water (e.g., formic or phosphoric acid) and an
organic modifier (acetonitrile or methanol) is used. The acid suppresses the ionization of any
acidic or basic functional groups, leading to sharper peaks. The gradient elution ensures that
both early and late-eluting impurities are effectively resolved.

o Detector: A UV-Vis or Diode Array Detector (DAD) is ideal. 1H-Indazole-3-carbaldehyde has
a strong UV chromophore. Monitoring at multiple wavelengths can help in detecting co-
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eluting impurities.

Protocol for HPLC Purity Analysis

o System Preparation:
o Column: C18, 4.6 x 150 mm, 5 pum particle size.
o Mobile Phase A: 0.1% Phosphoric Acid in Water.
o Mobile Phase B: Acetonitrile.
o Flow Rate: 1.0 mL/min.
o Detector: UV at 254 nm.
o Column Temperature: 30 °C.

o Sample Preparation: Prepare a sample solution of 1H-Indazole-3-carbaldehyde in the
mobile phase (or a compatible solvent like acetonitrile/water) at a concentration of
approximately 0.5-1.0 mg/mL.

e Gradient Program:

0-2 min: 10% B

o

2-15 min: 10% to 90% B

[¢]

15-18 min: 90% B

[¢]

18-20 min: 90% to 10% B

o

o

20-25 min: 10% B (re-equilibration)
« Injection and Analysis: Inject 10 pL of the sample solution. Record the chromatogram.
o Calculation: Calculate the purity by the area percent method:

o % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
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Workflow Diagram: HPLC Purity Analysis
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Workflow for HPLC purity determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy
While primarily used for quantitative analysis, a UV-Vis spectrum can serve as a quick identity

check. The spectrum is characterized by the wavelength of maximum absorbance (Amax). For
indazole derivatives, the absorption is typically in the UV region.[11][12]
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Protocol for UV-Vis Spectroscopy

o Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent
(e.g., acetonitrile or ethanol). The concentration should be adjusted to give a maximum
absorbance between 0.5 and 1.0 AU.

e Blank Measurement: Fill a quartz cuvette with the solvent and use it to zero the
spectrophotometer.

o Sample Measurement: Fill a quartz cuvette with the sample solution and record the
absorption spectrum from 200 to 400 nm.

e Analysis: Determine the Amax from the spectrum. The UV-Vis absorption spectrum for 1H-
indazole in acetonitrile shows a maximum around 296 nm.[13]

Conclusion

The analytical methods detailed in this guide provide a robust framework for the
comprehensive characterization of 1H-Indazole-3-carbaldehyde. By systematically applying
NMR, MS, and FT-IR spectroscopy, the identity and structure of the compound can be
unequivocally confirmed. Furthermore, the HPLC protocol offers a reliable method for
quantifying its purity, a critical parameter for its use in drug discovery and development.
Adherence to these protocols will ensure the quality and consistency of this vital chemical
intermediate, thereby upholding the integrity of the subsequent research and manufacturing
processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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